1-(4-Fluorophenyl)but-3-enylamine hcl

Organic Synthesis Medicinal Chemistry Cross-Metathesis

Choose 1-(4-Fluorophenyl)but-3-enylamine HCl (CAS 1159825-73-6) for medicinal chemistry requiring orthogonal reactivity. This stable HCl salt combines a primary amine and terminal alkene, enabling diversification via amide coupling, cross-metathesis, or click chemistry—transformations impossible with saturated analogs (e.g., CAS 321839-98-9). Generic benzylamines forfeit the alkene handle essential for scaffold extension. The fluoroallylamine motif supports SSAO/VAP-1 inhibitor development; the 4-fluorophenyl group enhances metabolic stability. Supplied at ≥95% purity with room-temperature storage. Request a quote.

Molecular Formula C10H13ClFN
Molecular Weight 201.67
CAS No. 1159825-73-6
Cat. No. B2614858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)but-3-enylamine hcl
CAS1159825-73-6
Molecular FormulaC10H13ClFN
Molecular Weight201.67
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H
InChIKeyTXYCZYDHHPXNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 1-(4-Fluorophenyl)but-3-enylamine HCl (CAS 1159825-73-6): A Versatile Research Intermediate with a Terminal Alkene


1-(4-Fluorophenyl)but-3-enylamine hydrochloride (CAS 1159825-73-6) is a primary amine building block featuring a terminal alkene (but-3-enyl) chain and a 4-fluorophenyl group, with the molecular formula C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol [1]. The compound is supplied as the hydrochloride salt, which enhances its stability and handling properties compared to the free base. Its canonical SMILES notation is C=CCC(C1=CC=C(C=C1)F)N.Cl, and it is commonly utilized in medicinal chemistry and organic synthesis as an intermediate for constructing more complex, biologically active molecules .

Why 1-(4-Fluorophenyl)but-3-enylamine HCl Cannot Be Substituted: The Critical Role of the Terminal Alkene


Substituting 1-(4-Fluorophenyl)but-3-enylamine HCl with a generic analog is not advisable due to the specific chemical features that drive its intended use. The compound's unique value proposition lies in the combination of its primary amine and terminal alkene functionalities, which allow for orthogonal synthetic transformations that are impossible with saturated or differently substituted analogs. For instance, the terminal alkene enables further diversification through cross-metathesis, hydroboration, or click chemistry to introduce complex molecular handles . In contrast, the saturated analog, 1-(4-fluorophenyl)butan-1-amine (CAS 321839-98-9) , or regioisomers like (R)-1-(4-fluorophenyl)but-3-en-1-amine (CAS 857891-69-1) [1], lack this critical functional group or possess different stereochemical properties. Replacing this compound with a simpler benzylamine derivative would forfeit the ability to extend the molecule's carbon framework, a step often crucial in medicinal chemistry programs. Furthermore, the hydrochloride salt form ensures reliable solubility and storage stability (Store at RT) [2], which may differ from the properties of the free base (CAS 1159883-05-2) , affecting experimental reproducibility.

Procurement-Ready Evidence: Quantitative Differentiation of 1-(4-Fluorophenyl)but-3-enylamine HCl


Functional Group Advantage: Terminal Alkene Enables Cross-Metathesis Diversification

The terminal alkene of 1-(4-Fluorophenyl)but-3-enylamine HCl enables synthetic transformations that are impossible with its saturated analog. In a relevant study, the free base of this compound (1-(4-Fluorophenyl)but-3-en-1-amine) was successfully employed in a cross-metathesis reaction, demonstrating the synthetic utility of the terminal alkene. The saturated analog, 1-(4-fluorophenyl)butan-1-amine, lacks this reactive site and is therefore unsuitable for such diversification strategies .

Organic Synthesis Medicinal Chemistry Cross-Metathesis

Salt Form Advantage: Hydrochloride Salt Provides Reliable Handling and Storage Stability

The hydrochloride salt form of the compound offers practical advantages in storage and handling compared to its free base. Vendor specifications for 1-(4-Fluorophenyl)but-3-enylamine HCl indicate it is stable when stored at room temperature (RT) [1]. In contrast, the free base, 1-(4-Fluorophenyl)but-3-en-1-amine (CAS 1159883-05-2), may be more prone to oxidation or degradation and is often recommended for long-term storage in a cool, dry place . This difference in storage stability can directly impact experimental reproducibility and procurement logistics, especially for labs with limited cold storage capacity.

Chemical Stability Reagent Handling Procurement Logistics

Purity Standardization: Consistent 95%+ Purity Across Vendors

The compound is commercially available with a standardized purity specification of ≥95% (HPLC or equivalent) across multiple reputable vendors [1]. This level of purity is typical for research-grade building blocks and ensures consistent performance in synthetic applications. The absence of a higher purity grade (e.g., >99%) suggests that the 95%+ specification is the industry standard for this specific intermediate, providing a reliable benchmark for procurement and eliminating uncertainty when sourcing from different suppliers.

Quality Control Analytical Chemistry Reproducibility

Top 3 Application Scenarios for Procuring 1-(4-Fluorophenyl)but-3-enylamine HCl


Scaffold Diversification in Medicinal Chemistry Programs

This compound is ideally suited as a versatile building block in medicinal chemistry for the synthesis of compound libraries. The combination of a primary amine (for amide bond formation or reductive amination) and a terminal alkene (for cross-metathesis, hydroboration, or thiol-ene click chemistry) allows for rapid diversification of a core scaffold. This orthogonal reactivity is particularly valuable in hit-to-lead and lead optimization campaigns where systematic exploration of chemical space is required.

Synthesis of Fluoroallylamine-Based Biological Probes

The compound's structural similarity to fluoroallylamine pharmacophores makes it a key intermediate for synthesizing mechanism-based enzyme inhibitors or biological probes, such as those targeting semicarbazide-sensitive amine oxidase (SSAO/VAP-1) . The fluorine atom on the phenyl ring can enhance metabolic stability and modulate lipophilicity, while the allylamine moiety can act as a warhead or a site for further conjugation . This scenario leverages the compound's unique combination of functionalities for targeted chemical biology applications.

Reliable Intermediate for Multi-Step Organic Synthesis

For synthetic organic chemists, the hydrochloride salt form provides a stable and easily handled intermediate for multi-step syntheses. The compound's stability at room temperature [1] simplifies storage and reaction setup, reducing the risk of decomposition during long synthetic sequences. Its defined purity (≥95%) [2] ensures predictable reactivity and minimizes the formation of side products, which is critical for maintaining high yields in complex synthetic routes.

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